molecular formula C10H16 B13955728 1,1-Dimethyl-2,3-dimethylidenecyclohexane CAS No. 60714-17-2

1,1-Dimethyl-2,3-dimethylidenecyclohexane

Cat. No.: B13955728
CAS No.: 60714-17-2
M. Wt: 136.23 g/mol
InChI Key: DUNVVCSHCNSQOY-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3-bis(methylene)cyclohexane is a cyclic hydrocarbon with the molecular formula C10H16. It is a derivative of cyclohexane, where two methylene groups are attached to the second and third carbon atoms, and two methyl groups are attached to the first carbon atom. This compound is part of the cycloalkane family, which are known for their ring structures and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,1-dimethylcyclohexane with methylene iodide in the presence of a strong base like potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3-bis(methylene)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-2,3-bis(methylene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2,3-bis(methylene)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methylene groups and two methyl groups on the cyclohexane ring influences its reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

60714-17-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,1-dimethyl-2,3-dimethylidenecyclohexane

InChI

InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h1-2,5-7H2,3-4H3

InChI Key

DUNVVCSHCNSQOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1=C)C

Origin of Product

United States

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